molecular formula C18H32O5 B10790263 (3E,5R,6S,8R,14R)-5,6,8-trihydroxy-14-pentyl-1-oxacyclotetradec-3-en-2-one CAS No. 877061-66-0

(3E,5R,6S,8R,14R)-5,6,8-trihydroxy-14-pentyl-1-oxacyclotetradec-3-en-2-one

Cat. No.: B10790263
CAS No.: 877061-66-0
M. Wt: 328.4 g/mol
InChI Key: LEEBEEPDVOWSDN-CDBVEKOQSA-N
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Description

The compound (3E,5R,6S,8R,14R)-5,6,8-trihydroxy-14-pentyl-1-oxacyclotetradec-3-en-2-one is a complex organic molecule with a unique structure. It features multiple hydroxyl groups and a pentyl side chain, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E,5R,6S,8R,14R)-5,6,8-trihydroxy-14-pentyl-1-oxacyclotetradec-3-en-2-one typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct stereochemistry is achieved .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to maximize yield and purity. The use of continuous flow reactors can also be considered to improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(3E,5R,6S,8R,14R)-5,6,8-trihydroxy-14-pentyl-1-oxacyclotetradec-3-en-2-one: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce a fully saturated cyclotetradecane ring .

Scientific Research Applications

(3E,5R,6S,8R,14R)-5,6,8-trihydroxy-14-pentyl-1-oxacyclotetradec-3-en-2-one: has several applications in scientific research:

Mechanism of Action

The mechanism by which (3E,5R,6S,8R,14R)-5,6,8-trihydroxy-14-pentyl-1-oxacyclotetradec-3-en-2-one exerts its effects involves its interaction with specific molecular targets. The hydroxyl groups and the pentyl side chain play crucial roles in binding to enzymes or receptors, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • (3E,5R,6S,8R,14R)-5,6,8-trihydroxy-14-(4-hydroxypentyl)-1-oxacyclotetradec-3-en-2-one
  • (3E,5R,6S,8R,14R)-5,6,8-tris(tert-butyl-dimethylsilyloxy)-14-pentyl-1-oxacyclotetradec-3-en-2-one

Uniqueness

(3E,5R,6S,8R,14R)-5,6,8-trihydroxy-14-pentyl-1-oxacyclotetradec-3-en-2-one: is unique due to its specific stereochemistry and the presence of multiple hydroxyl groups and a pentyl side chain.

Properties

CAS No.

877061-66-0

Molecular Formula

C18H32O5

Molecular Weight

328.4 g/mol

IUPAC Name

(3E,5R,6S,8R,14R)-5,6,8-trihydroxy-14-pentyl-1-oxacyclotetradec-3-en-2-one

InChI

InChI=1S/C18H32O5/c1-2-3-5-9-15-10-7-4-6-8-14(19)13-17(21)16(20)11-12-18(22)23-15/h11-12,14-17,19-21H,2-10,13H2,1H3/b12-11+/t14-,15-,16-,17+/m1/s1

InChI Key

LEEBEEPDVOWSDN-CDBVEKOQSA-N

Isomeric SMILES

CCCCC[C@@H]1CCCCC[C@H](C[C@@H]([C@@H](/C=C/C(=O)O1)O)O)O

Canonical SMILES

CCCCCC1CCCCCC(CC(C(C=CC(=O)O1)O)O)O

Origin of Product

United States

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